2-(2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-(3,5-dichlorophenyl)acetamide
Beschreibung
This compound belongs to the pyrazolo[1,5-d][1,2,4]triazin-5(4H)-one class of heterocyclic molecules, characterized by a fused pyrazole-triazine core. The structure features a 4-bromophenyl substituent at position 2 of the pyrazolotriazinone ring and an N-(3,5-dichlorophenyl)acetamide group attached via a methylene linker. The bromine atom enhances lipophilicity and may influence binding interactions, while the dichlorophenyl group on the acetamide moiety contributes to steric bulk and electronic modulation. Structural elucidation of such molecules typically employs X-ray crystallography, with tools like SHELX historically pivotal in refining small-molecule structures .
Eigenschaften
Molekularformel |
C19H12BrCl2N5O2 |
|---|---|
Molekulargewicht |
493.1 g/mol |
IUPAC-Name |
2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(3,5-dichlorophenyl)acetamide |
InChI |
InChI=1S/C19H12BrCl2N5O2/c20-12-3-1-11(2-4-12)16-8-17-19(29)26(23-10-27(17)25-16)9-18(28)24-15-6-13(21)5-14(22)7-15/h1-8,10H,9H2,(H,24,28) |
InChI-Schlüssel |
WHVBXWKPUTWXBW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=NN3C=NN(C(=O)C3=C2)CC(=O)NC4=CC(=CC(=C4)Cl)Cl)Br |
Herkunft des Produkts |
United States |
Biologische Aktivität
The compound 2-(2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-(3,5-dichlorophenyl)acetamide is a complex heterocyclic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyrazolo[1,5-d][1,2,4]triazine core and various functional groups that may influence its interaction with biological targets.
Molecular Structure
The molecular formula of this compound is with a molecular weight of approximately 456.3 g/mol. The structure includes a bromophenyl moiety and a dichlorophenyl substituent, which are critical for its biological activity.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Pyrazolo[1,5-d][1,2,4]triazine Core : This step often requires specific reagents and controlled conditions to ensure high yield and purity.
- Introduction of Functional Groups : The bromophenyl and dichlorophenyl groups are introduced through electrophilic aromatic substitution reactions.
- Final Acetamide Formation : The acetamide group is added to complete the synthesis.
Biological Activity
Preliminary studies suggest that compounds with similar structures exhibit significant biological activities, particularly in the following areas:
- Antitumor Activity : Research indicates that pyrazolo[1,5-d][1,2,4]triazine derivatives can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.
- Anti-inflammatory Properties : These compounds may modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes.
The mechanism of action for this compound likely involves its interaction with specific enzymes or receptors within biological pathways. For instance:
- Enzyme Inhibition : The presence of halogenated aromatic groups may enhance binding affinity to target enzymes involved in cancer progression or inflammation.
- Receptor Modulation : The compound could potentially act as an antagonist or agonist at certain receptors, influencing cellular responses.
Case Studies
Recent studies have highlighted the effectiveness of similar compounds in various biological assays:
- In vitro Studies : Compounds structurally related to 2-(2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-(3,5-dichlorophenyl)acetamide have shown promising results in inhibiting cell lines such as MCF-7 (breast cancer) and A549 (lung cancer).
- In vivo Studies : Animal models have demonstrated reduced tumor size and improved survival rates when treated with pyrazolo[1,5-d][1,2,4]triazine derivatives.
Comparative Analysis
To better understand the potential of this compound relative to others in its class, the following table summarizes key features and activities:
| Compound Name | Molecular Formula | Notable Features | Biological Activity |
|---|---|---|---|
| 2-(2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-(3,5-dichlorophenyl)acetamide | C20H15BrN6O2 | Bromophenyl & Dichlorophenyl groups | Antitumor & Anti-inflammatory |
| 4-Oxopyrazolo[1,5-d][1,2,4]triazine Derivative | C15H10BrN5O | Simpler structure | Moderate antitumor activity |
| 3-Arylpyrazolo[3,4-b]quinolin-6(5H)-one | C17H12N4O | Different heterocyclic core | Anti-cancer activity |
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally analogous molecules from the literature. Key differences lie in the substituents on the pyrazolotriazinone ring and the acetamide nitrogen, which critically affect physicochemical and biological properties.
Table 1: Structural and Molecular Comparison
Key Comparisons:
Halogen vs. Methoxy Substituents: The target compound’s 4-bromophenyl group (electron-withdrawing) contrasts with the 4-methoxyphenyl group (electron-donating) in . Bromine increases molecular weight and lipophilicity (ClogP ~3.5 vs. The 3,5-dichlorophenyl acetamide substituent introduces steric hindrance and higher halogen density compared to the 3-methoxybenzyl group in or the 4-chlorobenzyl group in . This may improve target selectivity in protein-binding pockets.
Molecular Weight and Polarity :
- The target compound’s higher molecular weight (~515 vs. 468–438 g/mol) stems from bromine and dual chlorine atoms. This could reduce solubility in aqueous media but improve affinity for hydrophobic binding sites.
- The 3-methoxybenzyl group in introduces polarity via the ether oxygen, whereas the dichlorophenyl group in the target compound prioritizes hydrophobic interactions.
Historical Context: Brominated pyrazolone derivatives, such as 4-bromo-1-(2',4'-dichlorophenyl)-5-methyl-3-pyrazolone , highlight the long-standing utility of halogenated heterocycles in medicinal chemistry.
Inferred Bioactivity Trends:
- Electron-withdrawing groups (Br, Cl) may enhance reactivity toward nucleophilic residues (e.g., cysteine or lysine in enzymes), while methoxy groups could engage in hydrogen bonding.
- The 3,5-dichlorophenyl moiety’s symmetry may favor interactions with symmetric protein domains, a feature absent in the asymmetrical 4-chlorobenzyl group of .
Q & A
Q. What are the typical synthesis steps for this compound, and how are reaction conditions optimized?
The synthesis involves multi-step reactions, starting with condensation of halogenated aromatic precursors (e.g., 4-bromophenyl derivatives) with pyrazolo-triazine intermediates. Key steps include nucleophilic substitution, cyclization, and amide coupling. Optimization focuses on temperature control (e.g., reflux at 80–120°C), solvent selection (ethanol, DMF), and catalyst use (e.g., acetic acid for cyclization). Yield improvements often require iterative adjustments to stoichiometry and reaction time .
Q. Which functional groups in the compound influence its reactivity and stability?
The pyrazolo-triazine core, 4-bromophenyl group, and 3,5-dichlorophenylacetamide moiety are critical. The acetamide group enhances solubility in polar solvents, while halogenated aromatic rings contribute to metabolic stability. The carbonyl group at the 4-oxo position is reactive toward nucleophiles, necessitating inert atmospheres during synthesis .
Q. What characterization techniques are essential for confirming the compound’s structure?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms proton environments and carbon frameworks. Mass Spectrometry (MS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) ensures purity (>95%). Infrared (IR) spectroscopy identifies functional groups like amide C=O stretches .
Q. How are initial biological activity screens designed for this compound?
Standard assays include enzyme inhibition studies (e.g., kinase assays) and cell viability tests (MTT assays) against cancer lines. Dose-response curves (0.1–100 µM) and controls (DMSO vehicle) are used to establish IC₅₀ values. Parallel toxicity screens in non-cancerous cells (e.g., HEK293) assess selectivity .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved during structural elucidation?
Contradictions may arise from dynamic rotational barriers or impurities. Use variable-temperature NMR to distinguish conformational isomers. Compare experimental data with computational predictions (DFT-based chemical shift modeling) and cross-validate via 2D NMR (COSY, HSQC) .
Q. What strategies optimize reaction conditions to improve yield in large-scale synthesis?
Employ Design of Experiments (DoE) to test variables (temperature, solvent ratio, catalyst loading). Microwave-assisted synthesis reduces reaction times (e.g., from 12 h to 2 h). Continuous-flow systems enhance reproducibility for steps prone to exothermic side reactions .
Q. How do structural modifications (e.g., replacing bromine with chlorine) impact biological activity?
SAR studies involve synthesizing analogs with halogen substitutions or altered heterocycles. Test modified compounds in parallel bioassays. For example, replacing 4-bromophenyl with 4-chlorophenyl may reduce steric hindrance, enhancing binding to hydrophobic enzyme pockets .
Q. What methodologies address low solubility in pharmacokinetic studies?
Use co-solvents (PEG-400, cyclodextrins) or salt formation (hydrochloride salts). Assess solubility via shake-flask method in PBS (pH 7.4) and simulate intestinal permeability using Caco-2 cell monolayers. Nanoformulation (liposomes) can improve bioavailability .
Q. How are computational tools applied to predict binding modes with target proteins?
Perform molecular docking (AutoDock Vina) using X-ray crystal structures of target enzymes (e.g., EGFR kinase). Molecular Dynamics (MD) simulations (50 ns trajectories) evaluate binding stability. Free-energy perturbation (FEP) calculations quantify affinity changes for SAR guidance .
Q. What experimental designs resolve discrepancies in reported biological activity across studies?
Replicate assays under standardized conditions (e.g., ATP concentration in kinase assays). Validate cell line authenticity (STR profiling) and use orthogonal assays (e.g., Western blot for target inhibition). Meta-analyses of published IC₅₀ values identify outliers linked to assay variability .
Q. Methodological Notes
- Synthesis Troubleshooting : If cyclization fails, replace DMF with toluene to minimize side reactions .
- Purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) for ≥98% purity .
- Data Reproducibility : Archive reaction parameters (e.g., exact cooling rates) in electronic lab notebooks to mitigate batch-to-batch variability .
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